REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][C:9]=1[C:10](O)=[O:11].CN(C=O)C>C(Cl)Cl>[Br:7][C:8]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][C:9]=1[CH2:10][OH:11]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)I
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then, the solution is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in THF (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
LiBH4 (3.4 g) is added in portions
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted with THF
|
Type
|
ADDITION
|
Details
|
treated with 0.1 M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Then, the organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |